molecular formula C19H22N2O4S B7462783 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid

Katalognummer B7462783
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: VCFKSCFCXDNZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid is not fully understood, but it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory activity. However, 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. One potential direction is the development of more efficient synthesis methods to produce higher yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. Another direction is the study of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid in combination with other chemotherapeutic agents to determine if it has synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid and its potential applications in the treatment of cancer and inflammatory diseases.

Synthesemethoden

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been synthesized through various methods, including the reaction of 4-methylbenzoic acid with piperidine, followed by the reaction of the resulting compound with sulfamic acid. Another method involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine, followed by reduction and reaction with sulfamic acid. These methods have been optimized to produce high yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

Eigenschaften

IUPAC Name

4-methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-9-10-15(19(22)23)13-18(14)26(24,25)20-16-7-3-4-8-17(16)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFKSCFCXDNZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.